molecular formula C10H9N7O B1214737 Furterene CAS No. 7761-75-3

Furterene

Cat. No.: B1214737
CAS No.: 7761-75-3
M. Wt: 243.23 g/mol
InChI Key: HCNBCFYKPSFHLH-UHFFFAOYSA-N
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Description

Fullerenes are a family of hollow carbon molecules that can form either closed cages (resembling “buckyballs”) or cylindrical structures (carbon nanotubes). The first fullerene, C60 , was discovered in 1985 by Sir Harold W. Kroto, Richard E. Smalley, and Robert F. Curl, Jr., for which they were awarded the 1996 Nobel Prize in Chemistry . These unique carbon allotropes have opened up new avenues in nanoscience and nanotechnology.

Preparation Methods

a. Synthetic Routes: C10H9N7O , can be synthesized through various methods. Unfortunately, specific synthetic routes for furterene are not widely documented in the literature. further research may reveal additional details.

b. Industrial Production: Industrial-scale production of this compound remains limited due to its relative obscurity. Researchers primarily focus on more well-known fullerenes like C60 and carbon nanotubes. As a result, large-scale this compound production methods are not established.

Chemical Reactions Analysis

a. Reactivity: Furterene’s reactivity likely involves typical carbon-nitrogen and carbon-oxygen bonds. without extensive experimental data, we can only speculate on its specific reactions.

b. Common Reagents and Conditions: Given its structural similarity to other fullerenes, this compound may undergo reactions similar to those observed for C60. These could include oxidation, reduction, and substitution reactions. Common reagents might involve strong acids, bases, or radical initiators.

c. Major Products: The products formed from this compound reactions would depend on the specific reaction conditions. Further research is needed to identify major products conclusively.

Scientific Research Applications

Furterene’s applications remain largely unexplored. potential areas include:

    Chemistry: Investigating its unique properties and reactivity.

    Biology: Exploring its interactions with biological molecules.

    Medicine: Assessing its potential as a drug delivery vehicle or diagnostic agent.

    Industry: Investigating its use in materials science and nanotechnology.

Mechanism of Action

Unfortunately, the precise mechanism by which furterene exerts its effects remains unknown. Researchers would need to study its interactions with specific molecular targets and pathways.

Comparison with Similar Compounds

While furterene lacks widespread recognition, it shares structural features with other fullerenes. Notable comparisons include C60 (buckyballs) and carbon nanotubes. This compound’s uniqueness lies in its specific nitrogen and oxygen substitutions.

Properties

CAS No.

7761-75-3

Molecular Formula

C10H9N7O

Molecular Weight

243.23 g/mol

IUPAC Name

6-(furan-2-yl)pteridine-2,4,7-triamine

InChI

InChI=1S/C10H9N7O/c11-7-5(4-2-1-3-18-4)14-6-8(12)16-10(13)17-9(6)15-7/h1-3H,(H6,11,12,13,15,16,17)

InChI Key

HCNBCFYKPSFHLH-UHFFFAOYSA-N

SMILES

C1=COC(=C1)C2=NC3=C(N=C(N=C3N=C2N)N)N

Canonical SMILES

C1=COC(=C1)C2=NC3=C(N=C(N=C3N=C2N)N)N

Key on ui other cas no.

7761-75-3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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